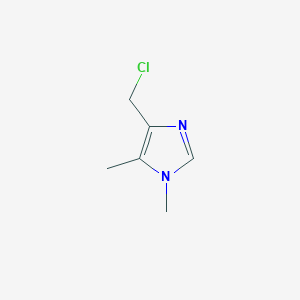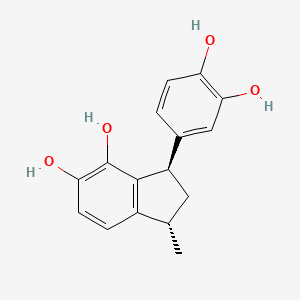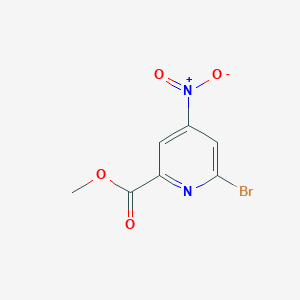
4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a 5-chloropyridin-3-yl group and a hydroxyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridine and 2-hydroxybenzoic acid.
Formation of Intermediate: The 5-chloropyridine is first converted to an intermediate, such as 5-chloropyridin-3-ylamine, through a series of reactions including nitration and reduction.
Coupling Reaction: The intermediate is then coupled with 2-hydroxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Purification: The final product, this compound, is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques for monitoring the reaction progress.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 4-(5-Chloropyridin-3-yl)-2-hydroxybenzaldehyde or 4-(5-Chloropyridin-3-yl)-2-hydroxybenzoic acid.
Reduction: Formation of 4-(5-Chloropyridin-3-yl)-2-hydroxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes and receptors, potentially leading to the development of new drugs.
Biology: It can be used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of a particular enzyme by binding to its active site and blocking its activity. The molecular pathways involved can include signal transduction pathways, such as the Ras/Erk or PI3K/Akt pathways, depending on the specific target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(5-Bromopyridin-3-yl)-2-hydroxybenzamide: Similar structure with a bromine atom instead of chlorine.
4-(5-Methylpyridin-3-yl)-2-hydroxybenzamide: Similar structure with a methyl group instead of chlorine.
4-(5-Fluoropyridin-3-yl)-2-hydroxybenzamide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and binding affinity to molecular targets. The chlorine atom can also affect the compound’s electronic properties, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C12H9ClN2O2 |
|---|---|
Molekulargewicht |
248.66 g/mol |
IUPAC-Name |
4-(5-chloropyridin-3-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-3-8(5-15-6-9)7-1-2-10(12(14)17)11(16)4-7/h1-6,16H,(H2,14,17) |
InChI-Schlüssel |
CZIAEFLNBMUFRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=CN=C2)Cl)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B12844242.png)

![Imidazo[1,2-b][1,2,4]triazine-6-methanamine](/img/structure/B12844249.png)


![6-Methylimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B12844279.png)
